6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-4-5(7(10)11)9-3-1-2-12-6(3)4/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIQOPYSEFRDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC(=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylic Acid and Precursors
General Synthetic Routes to the Furo[3,2-b]pyrrole Core with Carboxylate Functionality
The construction of the furo[3,2-b]pyrrole scaffold with a carboxylate group at the 5-position is a critical initial phase in the synthesis of 6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid. Several established methods in heterocyclic chemistry can be employed for this purpose.
Formation of the Fused Furan-Pyrrole Ring System
A prominent and versatile method for the synthesis of the furo[3,2-b]pyrrole core is the Hemetsberger–Knittel synthesis. This three-step protocol provides a reliable route to this class of compounds. The general approach involves the nucleophilic substitution of a halogen-containing aliphatic carboxylic acid ester, followed by a Knoevenagel condensation, and finally, a thermolytic intramolecular cyclocondensation to yield the O,N-heteropentalene system.
Another effective strategy involves the thermolysis of ethyl 3-(5-aryl-2-furyl)-2-azidoacrylates. This reaction proceeds through a nitrene intermediate, which undergoes an intramolecular C-H insertion to form the fused pyrrole (B145914) ring, directly yielding a 2-arylfuro[3,2-b]pyrrole-5-carboxylate. This method is particularly useful for introducing substituents at the 2-position of the furo[3,2-b]pyrrole core.
Introduction of the Carboxylate Ester Group at the 5-Position
The carboxylate ester group is often introduced concurrently with the formation of the pyrrole ring. For instance, in the thermolysis of ethyl 3-(5-aryl-2-furyl)-2-azidoacrylates, the ethyl carboxylate group is already present in the starting material and is retained at the 5-position of the final furo[3,2-b]pyrrole product.
Hydrolytic Cleavage of Carboxylate Esters to Yield Carboxylic Acids
The final step in obtaining the carboxylic acid functionality is the hydrolysis of the corresponding carboxylate ester. This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a subsequent acidic workup to afford the desired carboxylic acid.
Alternatively, acid-catalyzed hydrolysis can also be employed, although this method is less common for this class of compounds due to the potential for acid-catalyzed decomposition of the electron-rich furo[3,2-b]pyrrole ring system. The choice between acidic and basic hydrolysis conditions depends on the stability of the other functional groups present in the molecule.
Regioselective Bromination Strategies for Furo[3,2-b]pyrroles
The introduction of a bromine atom at the 6-position of the 4H-furo[3,2-b]pyrrole-5-carboxylic acid core requires a highly regioselective electrophilic aromatic substitution reaction. The inherent electronic properties of the furo[3,2-b]pyrrole ring system and the directing effects of the substituents play a crucial role in determining the outcome of the bromination.
Electrophilic Aromatic Substitution Mechanisms at the 6-Position
The furo[3,2-b]pyrrole ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The regioselectivity of this attack is governed by the ability of the heteroatoms and the existing substituents to stabilize the resulting cationic intermediate (the sigma complex).
In the case of 4H-furo[3,2-b]pyrrole-5-carboxylic acid, the directing effects of the fused furan (B31954) ring and the carboxylic acid group at the 5-position must be considered. The oxygen atom of the furan ring is an activating, ortho, para-director, which would favor substitution at the adjacent 2- and 3a-positions, and more importantly, at the 6-position (para to the oxygen). Conversely, the carboxylic acid group at the 5-position is a deactivating, meta-director.
The interplay of these directing effects is critical. The powerful activating effect of the furan oxygen is expected to dominate, directing the incoming electrophile to the positions ortho and para to it. The position para to the furan oxygen is the 6-position, which is also meta to the deactivating carboxylic acid group. This convergence of directing effects strongly favors the regioselective bromination at the 6-position. The stability of the Wheland intermediate formed upon attack at the 6-position is enhanced by resonance delocalization involving the lone pair of electrons on the furan oxygen.
A common and effective reagent for the bromination of electron-rich heterocycles is N-bromosuccinimide (NBS). NBS provides a source of electrophilic bromine under relatively mild conditions, minimizing potential side reactions.
Optimization of Reaction Conditions for Selective Bromination
To achieve high regioselectivity and yield for the bromination at the 6-position, careful optimization of the reaction conditions is essential. Key parameters to consider include the choice of solvent, reaction temperature, and the presence of any catalysts.
Table 1: Factors for Optimization of Regioselective Bromination
| Parameter | Considerations |
| Solvent | The polarity of the solvent can influence the reactivity of both the substrate and the brominating agent. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are often used to avoid side reactions. |
| Temperature | Electrophilic brominations are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize the formation of over-brominated or undesired regioisomers. |
| Brominating Agent | N-bromosuccinimide (NBS) is a preferred reagent for its selectivity and milder reaction conditions compared to elemental bromine. |
| Catalyst | While often not necessary for highly activated systems, a Lewis acid or a protic acid catalyst can sometimes be used to enhance the electrophilicity of the brominating agent. However, care must be taken to avoid degradation of the substrate. |
By carefully controlling these parameters, the selective introduction of a bromine atom at the 6-position of the 4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved, completing the synthesis of the target molecule.
Comparative Analysis of Isomeric Brominated Furo[3,2-b]pyrrole-5-carboxylic Acids (e.g., 2-Bromo, 3-Bromo Analogs)
The thermodynamic stability of the core ring system is a foundational aspect; studies comparing the isomeric furo[2,3-b]pyrrole and furo[3,2-b]pyrrole systems have shown the latter to be the more stable isomer. mdpi.com This inherent stability influences the reactivity of its derivatives.
Electronic and Reactivity Differences:
Point of Substitution: The location of the bromine atom significantly alters the electronic distribution of the molecule.
2-Bromo and 3-Bromo Analogs: In these isomers, the bromine atom is attached to the furan ring. Furan is less aromatic and generally less reactive towards electrophiles than pyrrole. The synthesis of these isomers would likely require a different strategy, possibly starting with a pre-brominated furan precursor.
6-Bromo Analog: The bromine atom is on the pyrrole ring. The pyrrole nitrogen's lone pair contributes significantly to the aromatic system, making the pyrrole ring highly electron-rich and reactive towards electrophilic substitution, directing substitution to the C6 position.
Reactivity in Cross-Coupling: The C-Br bond at different positions will exhibit different reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). The reactivity is influenced by bond dissociation energy and the ease of oxidative addition, which varies between the furan and pyrrole rings.
| Feature | 2-Bromo Isomer | 3-Bromo Isomer | 6-Bromo Isomer (Target Compound) |
| Bromine Position | Furan Ring (C2) | Furan Ring (C3) | Pyrrole Ring (C6) |
| Expected Synthesis | Electrophilic bromination often occurs at the 2-position on the furan moiety of the parent compound under specific conditions. | Synthesis might require a specifically substituted precursor. | Direct electrophilic bromination of the parent acid is expected to favor this position due to the higher electron density of the pyrrole ring. |
| Electronic Nature | Bromine on the less electron-rich furan ring. | Bromine on the less electron-rich furan ring. | Bromine on the highly electron-rich pyrrole ring. |
| Predicted pKa | Moderately affected by the bromine substituent. | Moderately affected by the bromine substituent. | Acidity influenced by the bromine on the adjacent ring. |
| Chemical Stability | Based on the stable furo[3,2-b]pyrrole core. | Based on the stable furo[3,2-b]pyrrole core. | Based on the stable furo[3,2-b]pyrrole core. |
Advanced Synthetic Transformations for Furo[3,2-b]pyrrole Derivatives
The functional groups present in this compound—the carboxylic acid, the N-H proton, and the C-Br bond—offer multiple avenues for advanced synthetic transformations.
Decarboxylation and Subsequent Functionalization Pathways
The removal of the carboxylic acid group at the C5 position opens up pathways for further functionalization of the heterocyclic core.
Decarboxylation: The protodecarboxylation of heteroaromatic carboxylic acids is a well-established transformation. This reaction can often be achieved by heating, sometimes in the presence of a copper-based catalyst. More modern and milder methods utilize silver catalysts. For instance, heating the carboxylic acid in a solvent like DMSO with a catalytic amount of a silver salt (e.g., Ag₂CO₃) can effectively remove the carboxyl group to yield 6-Bromo-4H-furo[3,2-b]pyrrole.
Subsequent Functionalization: The resulting 6-Bromo-4H-furo[3,2-b]pyrrole is a valuable intermediate.
The C-Br bond at the 6-position can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkynyl substituents.
The now unsubstituted C5 position could be susceptible to metallation (e.g., lithiation) followed by quenching with an electrophile, enabling the introduction of a new functional group at this site.
Alkylation Reactions of Furo[3,2-b]pyrrole Nitrogen Atoms
The nitrogen atom of the pyrrole ring is nucleophilic and can be readily alkylated. This transformation is typically performed on the ester precursor (e.g., ethyl 6-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate) to avoid complications with the acidic proton of the carboxylic acid.
Methodology: A common method involves treating the N-H pyrrole with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like DMF or THF to generate the corresponding anion. This anion then acts as a nucleophile, reacting with an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl (B1604629) bromide) to form the N-alkylated product.
Phase-Transfer Catalysis: For the isomeric furo[2,3-b]pyrrole system, N-alkylation has been successfully achieved using phase-transfer catalysis (PTC) conditions. mdpi.com This method, often employing a base like NaOH and a phase-transfer catalyst in a two-phase system, presents a milder alternative to the use of strong bases like NaH and could be applicable to the furo[3,2-b]pyrrole system as well.
These N-alkylation reactions are crucial for modifying the steric and electronic properties of the molecule and for building more complex molecular architectures.
Chemical Reactivity and Derivatization of 6 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid functional group is a cornerstone of organic synthesis, offering numerous avenues for transformation into other functional groups. Standard synthetic protocols can be readily applied to modify this moiety on the 6-Bromo-4H-furo[3,2-b]pyrrole core.
The conversion of 6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid into its corresponding esters is a fundamental transformation. Esterification can be achieved under various conditions, typically involving reaction with an alcohol in the presence of an acid catalyst or by using a coupling agent. The resulting esters, such as the commercially available methyl 6-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate, are valuable intermediates for further functionalization or can be target molecules themselves. acints.com
Common methods for esterification include Fischer-Speier esterification, where the carboxylic acid is refluxed with an excess of alcohol and a catalytic amount of strong acid (e.g., H₂SO₄ or HCl). Alternatively, milder conditions can be employed using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol.
Table 1: Representative Esterification Approaches
| Method | Reagents | Typical Conditions | Product Example |
|---|---|---|---|
| Fischer-Speier | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Reflux | Methyl 6-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
| Acid Chloride | SOCl₂ or (COCl)₂, then Alcohol, Base | 0 °C to room temp. | Ethyl 6-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
The carboxylic acid group is readily converted into amides through reaction with primary or secondary amines. This transformation typically requires activation of the carboxylic acid, which can be accomplished using a variety of peptide coupling reagents. These reagents facilitate the formation of an amide bond under mild conditions, preserving the integrity of other functional groups within the molecule.
Research on the related furo[3,2-b]pyrrole system has demonstrated the synthesis of furo[3,2-b]pyrrole-5-carboxhydrazides, which are derivatives formed by the reaction of a furo[3,2-b]pyrrole ester with hydrazine (B178648). nih.govmdpi.com This indicates the feasibility of forming amide-like bonds from the carboxylic acid position. Standard peptide coupling protocols using reagents such as HATU, HOBt, or EDC in the presence of a base like triethylamine (B128534) or diisopropylethylamine are expected to be effective for coupling this compound with a wide range of amines and amino acids. orgsyn.orgucl.ac.ukrsc.org
Table 2: Common Peptide Coupling Reagents for Amidation
| Coupling Reagent | Additive | Base | Solvent |
|---|---|---|---|
| EDC (EDCI) | HOBt or HOAt | DIPEA or Et₃N | DMF or CH₂Cl₂ |
| HATU | - | DIPEA or Collidine | DMF or NMP |
| BOP | HOBt | DIPEA or Et₃N | DMF |
The carboxylic acid can be reduced to the corresponding primary alcohol, (6-bromo-4H-furo[3,2-b]pyrrol-5-yl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. libretexts.org
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to alcohols. libretexts.orgchemguide.co.ukquimicaorganica.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk Another effective method involves the use of borane (B79455) (BH₃), often as a complex with THF (BH₃·THF), which chemoselectively reduces carboxylic acids in the presence of other functional groups like esters or ketones. khanacademy.org More recently, catalytic methods using earth-abundant metals, such as manganese complexes in combination with silanes like phenylsilane (B129415) (PhSiH₃), have been developed for the mild reduction of carboxylic acids to alcohols. nih.gov These methods offer an alternative that avoids the use of pyrophoric and highly reactive stoichiometric reagents. nih.gov
Table 3: Reagents for the Reduction of Carboxylic Acids to Alcohols
| Reagent(s) | Solvent | Key Features |
|---|---|---|
| LiAlH₄ | THF, Diethyl Ether | Highly reactive, non-selective, requires anhydrous conditions. chemguide.co.uk |
| BH₃·THF | THF | More selective than LiAlH₄, reduces carboxylic acids faster than ketones. khanacademy.org |
Reactions at the Bromine Substituent at the 6-Position
The bromine atom on the electron-rich furo[3,2-b]pyrrole ring serves as a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituent at the 6-position of the furo[3,2-b]pyrrole core is well-suited for these transformations.
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. organic-chemistry.org It is a highly versatile method for forming biaryl and heteroaryl-aryl bonds. organic-chemistry.orgnih.govnih.gov For this compound, Suzuki coupling would enable the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 6-position. researchgate.netmdpi.com Typical catalysts include Pd(PPh₃)₄ or Pd(dppf)Cl₂, with bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. nih.gov
Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. nih.govresearchgate.net It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and a base, such as an amine (e.g., triethylamine). soton.ac.uksemanticscholar.org This method would allow for the direct installation of alkynyl groups onto the furo[3,2-b]pyrrole scaffold, creating valuable intermediates for further synthesis. nih.govresearchgate.net
Ullmann Reaction : The traditional Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. wikipedia.orgorganic-chemistry.org Modern variations, often referred to as Ullmann-type reactions, are catalyzed by copper and can be used to form C-O, C-N, and C-S bonds between the aryl halide and alcohols, amines, or thiols, respectively. nih.gov While often requiring harsher conditions than palladium-catalyzed reactions, it provides a complementary method for derivatization. wikipedia.orgresearchgate.net
Table 4: Overview of Cross-Coupling Reactions at the 6-Position
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid / Ester | Pd(0) or Pd(II) catalyst, Base | C-C (sp²-sp²) or C-C (sp²-sp³) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the 6-Bromo-4H-furo[3,2-b]pyrrole ring is generally challenging. The SNAr mechanism typically requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com The furo[3,2-b]pyrrole system is inherently electron-rich, which disfavors the addition-elimination mechanism of SNAr. nih.gov Consequently, reactions with common nucleophiles under standard SNAr conditions are unlikely to proceed efficiently. Alternative strategies, such as the copper-catalyzed Ullmann-type reactions mentioned previously, are generally required to achieve the substitution of the bromine atom with heteroatom nucleophiles. nih.govnih.govsemanticscholar.org
Reactivity of the Furo[3,2-b]pyrrole Core
The furo[3,2-b]pyrrole system is an electron-rich aromatic heterocycle, analogous to indole (B1671886), where a furan (B31954) ring replaces the benzene (B151609) ring. researchgate.net This electron-rich nature makes it highly reactive towards electrophiles. mdpi.com The reactivity is a composite of the individual characteristics of the furan and pyrrole (B145914) rings, both of which are more reactive than benzene in electrophilic aromatic substitution reactions. onlineorganicchemistrytutor.com
Electrophilic Aromatic Substitution at Unsubstituted Positions (e.g., Nitration, Further Halogenation)
The fused furo[3,2-b]pyrrole ring system readily undergoes electrophilic aromatic substitution. The positions most susceptible to attack are the unsubstituted carbons of the heterocyclic core, namely C-2 and C-3. Studies on related furo[3,2-b]pyrrole esters have shown that electrophilic substitution, such as Vilsmeier-Haack formylation, occurs preferentially at the C-2 position. This regioselectivity is attributed to the greater stability of the carbocation intermediate formed upon electrophilic attack at this position, which can be stabilized by resonance involving both the oxygen and nitrogen heteroatoms. onlineorganicchemistrytutor.com
While the title compound is already halogenated at the C-6 position, further electrophilic substitution is plausible. The high reactivity of the pyrrole moiety suggests that reactions like nitration would require mild conditions. For instance, pyrrole itself is typically nitrated using nitric acid in acetic anhydride (B1165640) to prevent polymerization that occurs with stronger acidic mixtures like sulfuric and nitric acid. quimicaorganica.org Although specific studies detailing the further halogenation or nitration of this compound are not prevalent, the general reactivity pattern of the core suggests these transformations are feasible under controlled conditions.
Oxidation Reactions of the Heterocyclic System
The electron-donating character of the furo[3,2-b]pyrrole core makes it susceptible to oxidation. Electrochemical studies on various substituted pyrrolo[3,2-b]pyrroles have demonstrated that the heterocyclic system can undergo reversible oxidation. researchgate.net For example, N,N'-diphenylpyrrolo-[3,2-b]pyrrole derivatives exhibit oxidation peaks corresponding to the formation of stable radical cations. researchgate.net This indicates that the highest occupied molecular orbital (HOMO) is located on the pyrrolo[3,2-b]pyrrole (B15495793) core, which can readily lose an electron. researchgate.netresearchgate.net This susceptibility to oxidation underscores the electron-rich nature of the scaffold.
Annulation and Heterocycle Formation from Furo[3,2-b]pyrrole Intermediates
The carboxylic acid functional group at the C-5 position, along with the adjacent N-H group of the pyrrole ring, provides a versatile handle for constructing fused heterocyclic rings. The general strategy involves the conversion of the carboxylic acid or its corresponding ester into more reactive intermediates, such as carbohydrazides, which can then undergo cyclization reactions.
Cyclization to Fused Triazine Derivatives
A common and effective derivatization of the furo[3,2-b]pyrrole scaffold is the annulation of a 1,2,4-triazine (B1199460) ring. The synthetic pathway typically begins with the conversion of a methyl 4H-furo[3,2-b]pyrrole-5-carboxylate into the corresponding 5-carbohydrazide via reaction with hydrazine hydrate. researchgate.netresearchgate.net This carbohydrazide (B1668358) intermediate is then cyclized by reacting with triethyl orthoesters (e.g., triethyl orthoformate or triethyl orthoacetate) in a suitable solvent like dimethylformamide. This reaction sequence leads to the formation of furo[2',3':4,5]pyrrolo[1,2-d] researchgate.netresearchgate.netCurrent time information in Oskarshamn, SE.triazin-8(7H)-ones. researchgate.netresearchgate.net Further reactions, such as thionation with phosphorus pentasulfide (P₂S₅) followed by cyclization with hydrazine, can yield more complex fused systems like furo[2′,3′:4,5]pyrrolo[1,2-d] researchgate.netresearchgate.netCurrent time information in Oskarshamn, SE.triazino[3,4-f] researchgate.netresearchgate.netCurrent time information in Oskarshamn, SE.triazines. mdpi.comresearchgate.net
Table 1: Synthesis of Fused Triazine Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | 1. Hydrazine hydrate2. Triethyl orthoformate | Furo[2',3':4,5]pyrrolo[1,2-d] researchgate.netresearchgate.netCurrent time information in Oskarshamn, SE.triazin-8(7H)-one | researchgate.net, researchgate.net |
| 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide | Triethyl orthoesters | 9-[3-(Trifluoromethyl)phenyl]furo[2',3':4,5]pyrrolo[1,2-d] researchgate.netresearchgate.netCurrent time information in Oskarshamn, SE.triazin-8(7H)-one | mdpi.com |
Synthesis of Pyrazine (B50134) and Acetamide (B32628) Derivatives
The furo[3,2-b]pyrrole core can be modified to include acetamide and pyrazine moieties. The formation of an N-acetyl derivative (an acetamide) can be achieved by heating the corresponding 4H-furo[3,2-b]pyrrole-5-carboxylic acid in acetic anhydride. mdpi.com This reaction results in both decarboxylation and N-acetylation to yield a 4-acetyl-furo[3,2-b]pyrrole. mdpi.com
The synthesis of pyrazine derivatives fused to the furo[3,2-b]pyrrole system is also conceptually feasible, often requiring precursors with 1,2-dicarbonyl or α-halocarbonyl functionalities that can condense with 1,2-diamines. unimas.my While direct synthesis from this compound is not explicitly detailed in the literature, complex fused systems such as furo[3,2-e]pyrazolo[3,4-b]pyrazines have been synthesized from related heterocyclic precursors, demonstrating the viability of forming pyrazine rings within this molecular framework. researchgate.net
Formation of Hydrazone, Imidazole (B134444), and Triazole Derivatives
The 5-carbohydrazide intermediate, derived from the carboxylic acid or its ester, is a key precursor for synthesizing a variety of heterocyclic derivatives. nih.gov
Hydrazones: The carbohydrazide readily condenses with various aldehydes and ketones to form stable hydrazone derivatives. For example, reaction with 4-oxo-4H-chromene-3-carboxaldehyde yields the corresponding N'-[(4-oxo-4H-chromen-3-yl)methylene]furo[3,2-b]pyrrole-5-carboxhydrazide. iau.ir These hydrazones can serve as ligands for metal complexes or as intermediates for further cyclizations. nih.goviau.ir
Triazoles: Fused triazole rings can be synthesized from furo[3,2-b]pyrrole precursors. One reported pathway involves the reaction of a furo[3,2-b]pyrrole-5-carbohydrazide-derived intermediate with triethyl orthoformate, leading to the formation of a furo[2',3':4,5]pyrrolo[1,2-d] researchgate.netresearchgate.netCurrent time information in Oskarshamn, SE.triazolo[3,4-f] researchgate.netresearchgate.netCurrent time information in Oskarshamn, SE.triazine system. mdpi.com This demonstrates a multi-step annulation process where a triazole ring is built upon a pre-existing fused triazine.
Imidazoles: The synthesis of imidazole derivatives is a broad area of heterocyclic chemistry, often involving multicomponent reactions or the cyclization of precursors containing the requisite N-C-N fragment. nih.gov While general methods for imidazole synthesis are well-established, specific examples detailing the direct synthesis of imidazole derivatives from a this compound precursor are not extensively documented in the reviewed literature.
Table 2: Formation of Hydrazone and Triazole Derivatives
| Precursor | Reagents | Product Type | Reference |
|---|---|---|---|
| Furo[3,2-b]pyrrole-5-carbohydrazide | 4-Oxo-4H-chromene-3-carboxaldehyde | Hydrazone | nih.gov, iau.ir |
| 2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide | 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxaldehyde | Hydrazone | mdpi.com |
Influence of Microwave Irradiation on Reaction Pathways
Microwave-assisted organic synthesis has emerged as a significant enabling technology in medicinal and synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced product purities compared to conventional heating methods. orientjchem.orgresearchgate.netnih.gov While specific literature detailing the influence of microwave irradiation on the reaction pathways of this compound is not extensively available, the principles of microwave chemistry and studies on analogous furo[3,2-b]pyrrole derivatives and other bromo-substituted heterocycles provide a strong basis for understanding its potential impact. researchgate.netrsc.org
Microwave energy directly interacts with polar molecules in a reaction mixture, leading to rapid and uniform heating that can significantly accelerate reaction rates. orientjchem.org For the furo[3,2-b]pyrrole scaffold, this has been demonstrated in various transformations. Research on related furo[3,2-b]pyrrole-5-carboxhydrazides has shown that microwave irradiation can substantially reduce reaction times and improve yields in condensation reactions. researchgate.net Similarly, the cyclization of bis-carbohydrazide derivatives of the furo[3,2-b]pyrrole system has been effectively carried out under microwave conditions. arkat-usa.org These findings suggest that derivatization of the carboxylic acid moiety of this compound, such as through amidation or esterification, would likely benefit from microwave heating, proceeding faster and with potentially cleaner reaction profiles. A general method for the direct conversion of carboxylic acids to amides under solvent-free microwave irradiation has been developed, which could be applicable. asianpubs.org
The presence of the bromine atom at the 6-position introduces possibilities for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to introduce further molecular diversity. Microwave irradiation is well-documented to enhance the efficiency of these palladium-catalyzed transformations, often reducing catalyst loading and reaction times from hours to minutes. researchgate.net For instance, a microwave-assisted C-S cross-coupling reaction of 2-(4-bromo phenyl)-benzothiazole with various thiols was successfully performed, indicating that similar transformations could be feasible for this compound. rsc.org
The table below presents data from studies on related furo[3,2-b]pyrrole compounds, illustrating the typical advantages of microwave-assisted synthesis over conventional heating.
Table 1: Comparison of Conventional and Microwave-Assisted Reactions for Furo[3,2-b]pyrrole Derivatives
| Reaction Type | Substrate | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |
|---|---|---|---|---|---|---|
| Hydrazone Formation | 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazide and 5-(4-chlorophenyl)furan-2-carboxaldehyde | Reflux in Ethanol (2h) | 75% | 850 W (4 min) | 88% | researchgate.net |
| Hydrazone Formation | 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazide and Thiophene-2-carboxaldehyde | Reflux in Ethanol (2h) | 78% | 850 W (3 min) | 90% | researchgate.net |
It is important to note that while microwave irradiation generally accelerates reactions, it can also influence reaction pathways. The rapid heating can sometimes lead to different product distributions compared to conventional heating, potentially favoring kinetically controlled products over thermodynamically favored ones. However, in many cases, the selectivity (chemo-, regio-, and stereoselectivity) is maintained or even improved. nih.gov For this compound, the application of microwave energy is anticipated to be a valuable tool for efficient derivatization at both the carboxylic acid and the bromo-substituted positions, facilitating the rapid synthesis of compound libraries for further investigation.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid would be expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Other bands would be present corresponding to C-H, N-H, C-O, C-N, and C-Br stretching and bending vibrations.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
There is a notable absence of published research detailing the quantum chemical calculations for 6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid. This includes a lack of specific data on:
No specific studies on the optimized geometry, bond lengths, bond angles, or conformational preferences of this compound were identified.
Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap for this compound, is not available in the public domain. Such data is crucial for predicting the chemical reactivity and kinetic stability of the molecule.
No electrostatic potential surface maps or analyses for this compound have been published. This information would be valuable for understanding its intermolecular interactions and the behavior of the molecule in a biological or chemical system.
Reaction Mechanism Elucidation through Computational Approaches
Computational studies aimed at elucidating the reaction mechanisms involving this compound have not been reported in the available literature. While the synthesis of this compound is mentioned in patent literature, the underlying reaction mechanisms have not been explored through computational methods.
In Silico Screening and Ligand-Based Design Principles
While the parent compound, 4H-furo[3,2-b]pyrrole-5-carboxylic acid, has been identified as an inhibitor of D-amino acid oxidase (DAAO) and has been part of virtual screening efforts, specific in silico screening studies and the development of ligand-based design principles focusing on the 6-bromo derivative are not documented. The influence of the bromine substitution on the binding affinity and selectivity of the furo[3,2-b]pyrrole scaffold has not been computationally modeled or detailed in published research.
Research Applications and Mechanistic Investigations of Furo 3,2 B Pyrrole Scaffolds
Role as a Versatile Building Block in Complex Chemical Synthesis
Design and Development of Pharmacophores for Biological Targets
The primary area of investigation for 6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid has been its development as a pharmacophore for enzyme inhibition.
Investigation of Enzyme Inhibition Mechanisms
D-Amino Acid Oxidase (DAAO) Inhibition:
The most significant research application of this compound is its identification as an inhibitor of the enzyme D-amino acid oxidase (DAAO). google.com DAAO is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, which is a crucial co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors in the central nervous system. google.com By inhibiting DAAO, this compound can increase the levels of D-serine, thereby modulating NMDA receptor activity. google.com This mechanism is of therapeutic interest for a variety of neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated. google.com
The inhibition of DAAO by this compound has been confirmed in in-vitro enzyme assays. google.com While specific quantitative inhibition data such as IC50 values for this particular compound are not detailed in the available public documents, its inclusion in a patent for novel DAAO inhibitors underscores its activity. google.com The general assay for determining DAAO inhibition involves measuring the rate of hydrogen peroxide production, a byproduct of D-amino acid oxidation, in the presence of the inhibitor. google.com
| Target Enzyme | Compound | Mechanism of Action | Therapeutic Target |
| D-Amino Acid Oxidase (DAAO) | This compound | Inhibition of D-serine degradation, leading to increased synaptic D-serine levels and enhanced NMDA receptor function. | Neurological and psychiatric disorders (e.g., Schizophrenia). google.com |
Carbonic Anhydrase Inhibition:
There is no specific information available in the scientific literature regarding the investigation of this compound as an inhibitor of carbonic anhydrase.
Receptor Binding and Modulation Studies
Specific receptor binding and modulation studies for this compound have not been reported. The compound's biological activity is primarily understood through its action on the DAAO enzyme, which in turn modulates NMDA receptor activity indirectly. google.com
Exploration of Antiviral Scaffolds Derived from Furo[3,2-b]pyrroles
There is no published research specifically exploring the use of this compound in the development of antiviral scaffolds.
Antimicrobial Activity Studies Against Bacterial and Algal Pathogens
There are no documented studies on the specific antimicrobial activity of this compound against bacterial or algal pathogens.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
While the broader class of furo[3,2-b]pyrrole derivatives has been subject to SAR studies for various biological targets, specific SAR investigations detailing the functionalization of the this compound core are not available in the current body of scientific literature. The patent literature suggests that substitutions on the furo[3,2-b]pyrrole ring system are critical for DAAO inhibitory activity, with the 6-bromo substitution being one of the explored modifications. google.com
Impact of Substituent Position and Electronic Nature on Bioactivity
The biological activity of the furo[3,2-b]pyrrole scaffold is profoundly influenced by the nature and position of its substituents. The presence of a bromine atom at the 6-position and a carboxylic acid group at the 5-position of "this compound" are critical determinants of its chemical reactivity and biological interactions.
The bromine atom, a halogen, is an electron-withdrawing group that can significantly alter the electron density of the pyrrole (B145914) ring. This electronic perturbation can influence the molecule's ability to participate in hydrogen bonding, halogen bonding, and other non-covalent interactions with biological targets. Furthermore, the lipophilicity conferred by the bromine atom can impact the compound's ability to cross cellular membranes, a key factor in its pharmacokinetic profile. Research on related brominated pyrrole derivatives has shown that the presence and position of bromine can be crucial for antimicrobial activity. nih.gov
Interactive Table: Impact of Substituents on the Bioactivity of Furo[3,2-b]pyrrole Derivatives (Illustrative)
| Substituent at C6 | Substituent at C5 | Observed Bioactivity Trend | Potential Rationale |
|---|---|---|---|
| H | COOH | Baseline activity | Carboxylic acid provides a key interaction point. |
| Br | COOH | Potentially enhanced activity | Increased lipophilicity and altered electronics. |
| Cl | COOH | Similar to Bromo-substituent | Halogen bonding potential. |
| I | COOH | May show varied activity | Larger size and different electronic properties. |
Conformational Requirements for Molecular Recognition
The rigid, planar nature of the fused furo[3,2-b]pyrrole scaffold provides a well-defined three-dimensional structure that is crucial for molecular recognition. The specific conformation adopted by "this compound" and its derivatives is a key determinant of their ability to bind to the active sites of enzymes and receptors.
The planarity of the core scaffold limits the number of accessible conformations, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. The orientation of the 5-carboxylic acid group relative to the fused ring system is of particular importance. Computational studies on related heterocyclic carboxylic acids have shown that the rotational barrier around the bond connecting the carboxylic acid to the ring can influence the preferred conformation and, consequently, the binding affinity.
The furo[3,2-b]pyridine (B1253681) scaffold, a bioisostere of the indole (B1671886) nucleus, has been investigated for its conformational attributes in the context of receptor binding. doi.org These studies have shown that the geometric and electronic properties of the fused ring system play a critical role in how the molecule is recognized by its biological target. While detailed conformational analysis of "this compound" is not extensively reported, the principles derived from related structures underscore the importance of a pre-organized conformation for effective molecular recognition. The interplay of the rigid core and the rotatable carboxylic acid group dictates the shape of the molecule and its ability to fit into a specific binding pocket.
Applications in Material Science and Fluorescent Probe Development
The unique photophysical properties of the furo[3,2-b]pyrrole scaffold have led to its exploration in the field of material science, particularly in the development of fluorescent dyes and probes. The extended π-conjugated system of the fused rings gives rise to intrinsic fluorescence, which can be modulated by the introduction of various substituents.
Derivatives of the related pyrrolo[3,2-b]pyrrole (B15495793) scaffold have been shown to exhibit large fluorescence quantum yields and significant shifts in their absorption and emission spectra depending on the substituents. researchgate.net This tunability makes them attractive candidates for the development of fluorescent probes for bioimaging and sensing applications. nih.govmdpi.com The introduction of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in its fluorescence properties in response to its environment.
For "this compound," the bromine atom and the carboxylic acid group would be expected to influence its photophysical properties. The carboxylic acid, in particular, could be used as a handle to attach the furo[3,2-b]pyrrole core to other molecules or to make the probe responsive to pH changes. While specific applications of this exact compound as a fluorescent probe are not widely documented, the broader class of furo[3,2-b]pyrroles and their isomers are recognized for their potential in creating novel dyes and photophysically active materials. nih.govresearchgate.net
Interactive Table: Potential Applications of Furo[3,2-b]pyrrole Derivatives in Material Science
| Application Area | Key Feature of Furo[3,2-b]pyrrole Scaffold | Example of Potential Functionality |
|---|---|---|
| Fluorescent Probes | Tunable fluorescence | Sensing metal ions or pH changes. |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield | Emitter layer in OLED devices. |
| Dyes for Imaging | Strong absorption and emission | Staining biological samples for microscopy. |
Research into Epigenetic Modifiers (e.g., PRMT5 Inhibition)
Epigenetic modifications play a crucial role in gene regulation and their dysregulation is implicated in various diseases, including cancer. Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, and its overexpression is associated with poor prognosis in several cancers. Consequently, the development of PRMT5 inhibitors is an active area of cancer research.
Recent studies have focused on identifying novel scaffolds for the development of potent and selective PRMT5 inhibitors. nih.govresearchgate.net While a direct link between "this compound" and PRMT5 inhibition has not been definitively established in publicly available literature, the furo[3,2-b]pyrrole scaffold possesses characteristics that make it an interesting starting point for the design of such inhibitors. Its rigid structure can serve as a template for the precise positioning of functional groups that can interact with the active site of PRMT5.
For instance, a novel non-S-adenosylmethionine (SAM) competitive inhibitor of PRMT5, identified as 3039-0164, was discovered through structure-based virtual screening. mdpi.com Although the exact structure of this inhibitor is not disclosed as a furo[3,2-b]pyrrole, the discovery highlights the ongoing search for new chemical entities that can target PRMT5. The furo[3,2-b]pyridine scaffold has been identified as a privileged core for highly selective kinase inhibitors, demonstrating the potential of this heterocyclic system in targeting enzymes. nih.gov The exploration of the furo[3,2-b]pyrrole chemical space for PRMT5 inhibition represents a promising avenue for future research in the development of novel epigenetic modifiers.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of the furo[3,2-b]pyrrole core has traditionally been achieved through methods like the Hemetsberger–Knittel synthesis, which involves the thermal decomposition of an α-azido-acrylate ester. wikipedia.orgresearchgate.net While effective, these classical approaches often require high temperatures and long reaction times. Future research should focus on developing more efficient and environmentally benign synthetic routes.
Green chemistry principles offer a roadmap for this endeavor. lucp.netsemanticscholar.orgconicet.gov.ar Methodologies such as microwave-assisted organic synthesis (MAOS) and flow chemistry have already been shown to dramatically accelerate related indole (B1671886) syntheses, reducing reaction times from hours to minutes and often improving yields. researchgate.netdoi.orgnih.gov Applying these techniques to the synthesis of 6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid could offer substantial improvements in efficiency and energy consumption.
Furthermore, the development of novel catalytic systems represents a significant opportunity. For instance, an iridium-catalyzed synthesis has been reported for producing pyrroles from renewable resources like secondary alcohols and amino alcohols, a process that tolerates a wide array of functional groups, including bromides. nih.gov Exploring similar catalytic strategies could lead to more sustainable and atom-economical pathways to the target molecule and its precursors. nih.gov
| Synthetic Approach | Key Features | Potential Advantages for Furopyrrole Synthesis | References |
|---|---|---|---|
| Microwave-Assisted Synthesis (MAOS) | Uses microwave irradiation to heat reactions. | Rapid reaction times, improved yields, reduced side products. | researchgate.netdoi.orgnih.gov |
| Flow Chemistry | Reagents are pumped through a reactor in a continuous stream. | Excellent control over reaction parameters, enhanced safety, scalability. | doi.org |
| Novel Catalysis (e.g., Iridium-based) | Employs advanced catalysts to enable new reaction pathways. | Use of renewable starting materials, high functional group tolerance, milder reaction conditions. | nih.gov |
| Mechanochemical Activation (Ball Milling) | Uses mechanical force to induce chemical reactions. | Solvent-free conditions, use of "green" acid catalysts. | lucp.net |
Advanced Derivatization for Tailored Research Applications
The true potential of this compound lies in its capacity for derivatization. The carboxylic acid and bromo-substituents are key functional handles that allow for the systematic modification of the core structure.
The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and hydrazides. nih.govscienceopen.comnih.govthermofisher.com This opens the door to creating libraries of compounds for biological screening. For example, coupling the carboxylic acid with different amines could yield a series of carboxamides with diverse biological activities, from antibacterial to anticancer agents. nih.gov The synthesis of furo[3,2-b]pyrrole-5-carboxhydrazides has already been reported, demonstrating the feasibility of this approach. nih.govscienceopen.com
The bromine atom provides a site for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These powerful synthetic tools would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position, dramatically increasing the structural diversity of the resulting molecules. This strategy is crucial for structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of a compound's properties to optimize its interaction with a biological target. mdpi.com
| Functional Handle | Derivatization Reaction | Resulting Functional Group | Potential Application | References |
|---|---|---|---|---|
| Carboxylic Acid | Amide Coupling | Carboxamide | Medicinal Chemistry (e.g., enzyme inhibitors, antibacterial agents) | nih.gov |
| Carboxylic Acid | Esterification | Ester | Prodrug design, modification of solubility | nih.gov |
| Carboxylic Acid | Reaction with Hydrazine (B178648) | Carboxhydrazide | Anticancer agents, metal complexes | nih.govscienceopen.com |
| Bromine | Suzuki Coupling | Aryl/Heteroaryl substituent | Organic electronics, medicinal chemistry | nih.gov |
| Bromine | Buchwald-Hartwig Amination | Amine substituent | Fine-tuning electronic properties, biological probes | nih.gov |
Integration of Computational and Experimental Methodologies for Rational Design
To navigate the vast chemical space made accessible through derivatization, the integration of computational chemistry is essential. A synergistic approach combining in silico design with experimental synthesis and testing can accelerate the discovery of new functional molecules. nih.gov
Molecular docking studies can be employed to predict how derivatives of this compound might bind to the active sites of specific biological targets, such as protein kinases or enzymes like monoamine oxidase (MAO). nih.govrsc.orgmdpi.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinities, saving considerable time and resources. mdpi.com For instance, if designing a new kinase inhibitor, docking simulations could guide the choice of substituents on the furopyrrole core to maximize interactions with key amino acid residues in the ATP-binding pocket. nih.govmdpi.com
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict the electronic and photophysical properties of novel derivatives. researchgate.net This is particularly relevant if exploring applications in materials science, such as for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). nih.govresearchgate.net These computational tools can help predict properties like HOMO/LUMO energy levels and absorption spectra, guiding the design of materials with desired electronic characteristics. nih.gov
| Computational Method | Application in Furopyrrole Research | Key Insights Provided | References |
|---|---|---|---|
| Molecular Docking | Predicting binding modes of derivatives to biological targets (e.g., enzymes, receptors). | Binding affinity, key interactions, guidance for SAR studies. | rsc.orgnih.govmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predictive models for designing compounds with enhanced potency. | nih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure and molecular properties. | HOMO/LUMO energies, charge distribution, reactivity. | mdpi.com |
| Time-Dependent DFT (TD-DFT) | Simulating electronic absorption and emission spectra. | Prediction of optical properties for materials science applications. | researchgate.netnih.gov |
Expansion into New Areas of Chemical and Biological Research
The inherent structural features of the furo[3,2-b]pyrrole scaffold suggest its potential in a range of applications beyond those currently explored. Future research should aim to broaden the scope of investigation for this compound and its derivatives.
In medicinal chemistry, the pyrrole (B145914) ring is a key component in numerous approved drugs and biologically active compounds. eurekaselect.comscispace.com Derivatives of the target molecule could be screened against a wide array of biological targets. Given the prevalence of pyrrole-containing compounds as kinase inhibitors (e.g., Sunitinib), exploring the potential of furopyrrole derivatives in this area is a logical next step. nih.gov Other potential therapeutic areas include treatments for neurodegenerative diseases, where pyrrole derivatives have shown promise as multi-target agents. mdpi.comnih.gov
In the realm of materials science, electron-rich heterocyclic compounds are fundamental building blocks for organic electronics. researchgate.netntu.edu.sgyoutube.com Pyrrole itself is known for its excellent electronic properties, and computational studies suggest that stable pyrrolic materials can be designed for high performance. nih.govresearchgate.net The fused, planar structure of the furo[3,2-b]pyrrole core is conducive to π-stacking, a critical factor for charge transport in organic semiconductors. Systematic derivatization of this compound could lead to novel materials for applications in flexible displays, sensors, and solar cells. advancedsciencenews.com
Q & A
Basic: What are the critical steps for synthesizing 6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how can regioselectivity be ensured?
Methodological Answer:
Synthesis typically involves bromination of the parent 4H-furo[3,2-b]pyrrole-5-carboxylic acid framework. Key steps include:
- Regioselective bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to target the 6-position. Monitor reaction progress via TLC or LC-MS to avoid over-bromination .
- Carboxylic acid protection : Protect the carboxylic acid group as a methyl ester using trimethylsilyl chloride (TMSCl) and methanol to prevent side reactions during bromination .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water for high-purity isolation.
Advanced: How can computational modeling (e.g., DFT) guide the optimization of reaction conditions for this compound’s derivatives?
Methodological Answer:
- Reactivity prediction : Density Functional Theory (DFT) calculations can model electron density distribution to predict bromination sites. For example, Fukui indices identify nucleophilic/electrophilic regions, aiding in designing regioselective reactions .
- Transition state analysis : Simulate energy barriers for bromination pathways to determine optimal catalysts (e.g., Lewis acids like FeCl₃) and solvent effects (dielectric constant impact on intermediates) .
- Validation : Cross-reference computational results with experimental NMR (¹H/¹³C) and HRMS data to confirm regiochemistry and byproduct formation .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions (e.g., bromine-induced deshielding in ¹H NMR) and confirm the fused furo-pyrrole ring system. Compare with spectra of non-brominated analogs (e.g., 4H-furo[3,2-b]pyrrole-5-carboxylic acid) .
- IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl C=O (~1700 cm⁻¹). Bromine substitution may shift adjacent functional group vibrations .
- High-resolution mass spectrometry (HRMS) : Use ESI-HRMS in negative ion mode to verify molecular ion [M-H]⁻ and isotopic patterns (²⁹% abundance for Br) .
Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?
Methodological Answer:
- Solvent screening : Conduct systematic solubility tests in DMSO, THF, and chloroform at varying temperatures (25–60°C). Use dynamic light scattering (DLS) to detect aggregation in polar solvents .
- pKa determination : Measure pH-dependent solubility via potentiometric titration. The carboxylic acid group (pKa ~3–4) will ionize in basic aqueous media, enhancing solubility .
- Molecular dynamics simulations : Model solvent interactions to explain discrepancies (e.g., hydrogen bonding with DMSO vs. hydrophobic interactions in chloroform) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at 0–6°C in airtight, amber vials to prevent thermal degradation and photolytic debromination .
- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the carboxylic acid group .
- Stability monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) to detect decomposition products .
Advanced: How can this compound serve as a precursor in heterocyclic drug discovery, and what synthetic challenges arise?
Methodological Answer:
- Suzuki-Miyaura cross-coupling : React the 6-bromo group with aryl/heteroaryl boronic acids (e.g., pyridineboronic acids) to generate biaryl derivatives. Use Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C .
- Challenges :
- Competing side reactions : The electron-rich furo-pyrrole ring may undergo undesired C-H activation. Mitigate by optimizing catalyst loading (1–5 mol%) and reaction time (<12 hr) .
- Acid sensitivity : Protect the carboxylic acid during coupling (e.g., as a tert-butyl ester) to prevent catalyst poisoning .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
- First aid : For skin contact, wash immediately with soap/water. In case of eye exposure, rinse with water for 15 minutes and seek medical attention .
- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste .
Advanced: How can mechanistic studies resolve unexpected byproduct formation during derivatization?
Methodological Answer:
- Isolation and characterization : Use preparative HPLC to isolate byproducts. Analyze via 2D NMR (COSY, HSQC) and X-ray crystallography to assign structures .
- Kinetic profiling : Perform time-resolved reaction monitoring (e.g., in-situ IR) to identify intermediate species. Adjust reaction stoichiometry (e.g., limiting reagent ratios) to suppress side pathways .
- Computational trapping : Simulate possible transition states using Gaussian09 to identify low-energy pathways leading to byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
